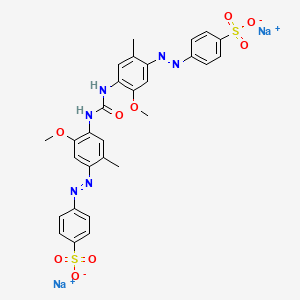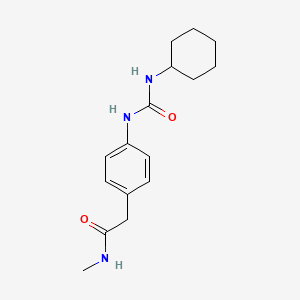
(DL) - N - METHYL EPHEDRINEHYDROCHLORIDE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(DL) - N - METHYL EPHEDRINEHYDROCHLORIDE is a sympathomimetic amine that appears in various over-the-counter cough and cold medications. It is known for its bronchodilator and decongestant properties, making it useful in treating respiratory conditions. The compound is a derivative of ephedrine and is structurally related to amphetamines.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (DL) - N - METHYL EPHEDRINEHYDROCHLORIDE typically involves the methylation of ephedrine. One common method is the reaction of ephedrine with methyl iodide in the presence of a base such as sodium hydroxide. The reaction proceeds as follows:
Ephedrine+Methyl Iodide→(DL) - N - METHYL EPHEDRINE+Sodium Iodide
The resulting (DL) - N - METHYL EPHEDRINE is then converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound involves large-scale methylation processes under controlled conditions to ensure high yield and purity. The process typically includes steps such as:
Reaction Setup: Mixing ephedrine with methyl iodide and a base in a reactor.
Reaction Control: Maintaining optimal temperature and pressure to facilitate the reaction.
Purification: Isolating the product through crystallization or distillation.
Conversion to Hydrochloride: Treating the product with hydrochloric acid to obtain the hydrochloride salt.
Análisis De Reacciones Químicas
Types of Reactions
(DL) - N - METHYL EPHEDRINEHYDROCHLORIDE undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it back to ephedrine or other related compounds.
Substitution: It can undergo nucleophilic substitution reactions, where the dimethylamino group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides or amines can be used under basic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of ephedrine or related amines.
Substitution: Formation of substituted amines or other derivatives.
Aplicaciones Científicas De Investigación
(DL) - N - METHYL EPHEDRINEHYDROCHLORIDE has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its effects on adrenergic receptors and its role in neurotransmitter release.
Medicine: Investigated for its potential use in treating respiratory conditions and as a bronchodilator.
Industry: Used in the formulation of over-the-counter medications for cough and cold relief.
Mecanismo De Acción
(DL) - N - METHYL EPHEDRINEHYDROCHLORIDE acts as a sympathomimetic amine, stimulating alpha and beta adrenergic receptors. This leads to bronchodilation, increased heart rate, and vasoconstriction. The compound mimics the effects of catecholamines on the sympathetic nervous system, leading to its therapeutic effects in respiratory conditions.
Comparación Con Compuestos Similares
Similar Compounds
Ephedrine: A closely related compound with similar bronchodilator and decongestant properties.
Pseudoephedrine: Another ephedrine derivative used in decongestants.
Methcathinone: A synthetic cathinone with stimulant properties.
Uniqueness
(DL) - N - METHYL EPHEDRINEHYDROCHLORIDE is unique due to its specific methylation, which enhances its sympathomimetic effects compared to ephedrine. Its ability to stimulate both alpha and beta adrenergic receptors makes it particularly effective as a bronchodilator and decongestant.
Propiedades
Número CAS |
1870-80-0 |
|---|---|
Fórmula molecular |
C9H17NO2 |
Peso molecular |
0 |
Sinónimos |
(DL) - N - METHYL EPHEDRINEHYDROCHLORIDE |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(2-tert-Butoxy-1,2-difluoroethenyl)oxy]-2-methylpropane](/img/structure/B1179921.png)

![2-chloro-N-[4-methyl-3-(propionylamino)phenyl]benzamide](/img/structure/B1179933.png)
